molecular formula C19H24N4O2 B5790078 (3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B5790078
M. Wt: 340.4 g/mol
InChI Key: UROFCARAYSCUIM-UHFFFAOYSA-N
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Description

(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an isobutoxy group and a piperazino group attached to a pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.

Biochemical Analysis

Biochemical Properties

2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidine nucleotides . Additionally, it may interact with proteins involved in cell signaling pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammatory responses . By inhibiting this pathway, 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of DHODH by binding to its active site, thereby reducing the synthesis of pyrimidine nucleotides . Additionally, it may act as an inhibitor or activator of other enzymes, leading to changes in gene expression and cellular function. These molecular interactions are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine may lead to changes in cell proliferation and differentiation . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety profile.

Metabolic Pathways

2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as DHODH, which is involved in the de novo synthesis of pyrimidine nucleotides . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes and altering metabolite levels. These interactions can influence metabolic flux and the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, it may bind to proteins that facilitate its distribution to specific cellular compartments or organelles. The localization and accumulation of this compound can significantly impact its activity and function.

Subcellular Localization

The subcellular localization of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of this compound can influence its efficacy and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Intermediate: The phenyl ring is first substituted with an isobutoxy group through an etherification reaction.

    Piperazino Group Introduction: The piperazino group is then introduced via a nucleophilic substitution reaction.

    Pyrimidinyl Attachment: Finally, the pyrimidinyl group is attached to the piperazino moiety through a condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

[3-(2-methylpropoxy)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15(2)14-25-17-6-3-5-16(13-17)18(24)22-9-11-23(12-10-22)19-20-7-4-8-21-19/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROFCARAYSCUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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